(5Z)-5-[2-(3,4-dimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-ylidene]-6-hydroxy-3-methylpyrimidine-2,4(3H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[2-(3,4-DIMETHOXYPHENYL)-2,3-DIHYDRO-1,5-BENZOTHIAZEPIN-4-YL]-6-HYDROXY-3-METHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including methoxy, hydroxy, and pyrimidine moieties, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
The synthesis of 5-[2-(3,4-DIMETHOXYPHENYL)-2,3-DIHYDRO-1,5-BENZOTHIAZEPIN-4-YL]-6-HYDROXY-3-METHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the preparation might start with the reaction of 3,4-dimethoxybenzaldehyde with a suitable amine to form an intermediate, which then undergoes further cyclization and functional group modifications to yield the final product . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific solvents to enhance reaction efficiency .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the double bonds or specific functional groups, leading to the formation of alcohols or amines.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-[2-(3,4-DIMETHOXYPHENYL)-2,3-DIHYDRO-1,5-BENZOTHIAZEPIN-4-YL]-6-HYDROXY-3-METHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Industry: It can be used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to bind to active sites and modulate biological pathways. For example, the hydroxy and methoxy groups can form hydrogen bonds with amino acid residues in proteins, affecting their activity and function .
Comparison with Similar Compounds
Similar compounds include those with related structural features, such as:
- 2-(3,4-DIMETHOXYPHENYL)-5-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINO}-2-(PROPAN-2-YL)PENTANENITRILE
- 3,4-DIMETHOXYPHENYLACETONITRILE These compounds share the dimethoxyphenyl group but differ in other structural aspects, which can influence their reactivity and biological activity. The uniqueness of 5-[2-(3,4-DIMETHOXYPHENYL)-2,3-DIHYDRO-1,5-BENZOTHIAZEPIN-4-YL]-6-HYDROXY-3-METHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE lies in its combination of functional groups and the resulting chemical and biological properties.
Properties
Molecular Formula |
C22H21N3O5S |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
5-[2-(3,4-dimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-6-hydroxy-1-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C22H21N3O5S/c1-25-21(27)19(20(26)24-22(25)28)14-11-18(31-17-7-5-4-6-13(17)23-14)12-8-9-15(29-2)16(10-12)30-3/h4-10,18,27H,11H2,1-3H3,(H,24,26,28) |
InChI Key |
DBTBRSWNXVDWSG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=O)NC1=O)C2=NC3=CC=CC=C3SC(C2)C4=CC(=C(C=C4)OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.